2-[(Dipropylamino)methyl]phenol
Description
2-[(Dipropylamino)methyl]phenol is a phenolic compound featuring a dipropylamino-methyl substituent at the ortho position of the benzene ring. Its structure combines a phenolic hydroxyl group with a tertiary amine, making it a candidate for central nervous system (CNS) activity, particularly dopamine receptor modulation.
Properties
CAS No. |
60460-59-5 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[(dipropylamino)methyl]phenol |
InChI |
InChI=1S/C13H21NO/c1-3-9-14(10-4-2)11-12-7-5-6-8-13(12)15/h5-8,15H,3-4,9-11H2,1-2H3 |
InChI Key |
GQINZWSENUXIOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC1=CC=CC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
The following table summarizes key structural and functional differences between 2-[(Dipropylamino)methyl]phenol and related compounds:
Key Findings from Comparative Studies
Impact of Substituent Position
- Ortho vs. Ortho-substituted amines generally enhance interaction with CNS targets due to proximity to the hydroxyl group .
- Indan Scaffold: 4-Hydroxy-2-(dipropylamino)indan demonstrates higher potency in dopamine receptor assays, likely due to the rigid indan ring improving binding to hydrophobic receptor pockets .
Alkyl Chain Length and Branching
- Dipropyl vs. Dimethyl: The dipropylamino group in this compound increases lipophilicity compared to dimethyl analogues, enhancing blood-brain barrier penetration. However, excessive bulk (e.g., diisopropylamino in ) may hinder receptor binding .
Additional Functional Groups
- Methyl Substituents: Methyl groups (e.g., 4-methylphenol in ) reduce solubility but may improve metabolic stability.
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